molecular formula C20H24O8S B13841148 1-O-Benzyl 6-O-Tosyl-D-mannose

1-O-Benzyl 6-O-Tosyl-D-mannose

Cat. No.: B13841148
M. Wt: 424.5 g/mol
InChI Key: UGKRVULERSDYKA-WYGKVCCSSA-N
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Description

1-O-Benzyl 6-O-Tosyl-D-mannose is a protected derivative of D-mannose, a naturally occurring hexose sugar. This compound features two critical protecting groups: a benzyl ether at the 1-O position and a tosyl (p-toluenesulfonyl) group at the 6-O position. The benzyl group provides stability under acidic and basic conditions, making it ideal for protecting the anomeric hydroxyl during glycosylation reactions . The tosyl group, a strong electron-withdrawing substituent, acts as a leaving group, facilitating nucleophilic displacement reactions at the 6-O position. This dual functionality renders the compound valuable in synthetic carbohydrate chemistry, particularly for constructing complex oligosaccharides or glycoconjugates .

Preparation Methods

The synthesis of 1-O-Benzyl 6-O-Tosyl-D-mannose typically involves the protection of hydroxyl groups in D-Mannose followed by the introduction of benzyl and tosyl groups. The general synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-Mannose are protected using benzyl groups.

    Tosylation: The protected D-Mannose is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine.

Chemical Reactions Analysis

1-O-Benzyl 6-O-Tosyl-D-mannose undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzyl group can be oxidized or reduced under specific conditions.

    Glycosylation: It can participate in glycosylation reactions to form glycosidic bonds.

Common reagents used in these reactions include tosyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycosylation Reactions

1-O-Benzyl 6-O-Tosyl-D-mannose serves as an effective glycosyl donor due to the presence of the tosyl group, which acts as a good leaving group. This compound has been utilized in various glycosylation reactions to produce β-glycosides selectively. For instance, studies have demonstrated that using different bases and sulfonylating agents can lead to high β-selectivity in glycosylation reactions, enhancing the efficiency of synthesizing oligosaccharides .

Table 1: Glycosylation Reaction Outcomes

BaseSulfonylating AgentYield (%)β/α Ratio
KN(SiMe3)24i46β only
NaN(SiMe3)24i81β only
LiN(SiMe3)24iNRNR

NR: No reaction

Synthesis of Complex Carbohydrates

The compound has been employed in the synthesis of various complex carbohydrates, including anhydro sugars and other derivatives. For example, researchers have successfully synthesized 1,4-anhydro-α-D-mannopyranose from related mannose derivatives using specific reaction conditions that optimize nucleophilicity and reactivity .

This synthetic pathway is significant as it opens avenues for creating novel carbohydrate structures that may have biological relevance or potential therapeutic applications.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound are being investigated for their potential biological activities. The modification of sugar moieties can affect the pharmacokinetic properties of drugs, including their bioavailability and specificity toward biological targets. For instance, studies indicate that sugar-based compounds can enhance the efficacy of certain drugs by improving their interaction with biological systems .

Cosmetic Formulations

Another application area for this compound is in cosmetic formulations. The use of sugar derivatives like this compound can improve the stability and efficacy of topical products. Research shows that these compounds can act as humectants or emulsifiers, contributing to skin hydration and product stability .

Mechanism of Action

The mechanism of action of 1-O-Benzyl 6-O-Tosyl-D-mannose involves the activation of the tosyl group, which makes the molecule more reactive towards nucleophiles. The benzyl group serves as a protecting group for the hydroxyl groups, allowing selective reactions to occur at specific sites on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 1-O-Benzyl 6-O-Tosyl-D-mannose with analogous compounds described in the literature:

Compound Name Protecting Groups (1-O) Protecting Groups (6-O) Reactivity Key Applications
This compound Benzyl ether Tosyl group High reactivity at 6-O (tosyl as leaving group); stable anomeric protection Glycosylation, nucleophilic substitutions
Benzyl 6-O-acetyl-2,3,4-tri-O-benzoyl-α-D-mannopyranosyl-(1→3)-[6-O-acetyl... (Compound 18) Benzyl ether Acetyl group Moderate reactivity (acetyl removable under basic conditions) Oligosaccharide synthesis via glycosyl trichloroacetimidates
Benzyl 2,3,4-tri-O-benzoyl-α-D-mannopyranosyl-(1→3)-[...] (Compound 19) Benzyl ether Benzoyl group Low reactivity at 6-O; benzoyl enhances steric hindrance Stable intermediates for stepwise glycosylation

Research Findings

  • Synthetic Efficiency: Compounds with acetyl or benzoyl groups at 6-O (e.g., Compounds 18 and 19) achieve high yields (90–96%) in glycosylation reactions using trichloroacetimidate donors and TMSOTf catalysis .
  • Solubility : Benzyl ethers enhance lipophilicity, improving solubility in organic solvents like dichloromethane or chloroform. Tosyl groups may slightly reduce solubility compared to acetyl due to increased molecular weight, but this is offset by their reactivity benefits.

Properties

Molecular Formula

C20H24O8S

Molecular Weight

424.5 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C20H24O8S/c1-13-7-9-15(10-8-13)29(24,25)27-12-16-17(21)18(22)19(23)20(28-16)26-11-14-5-3-2-4-6-14/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20?/m1/s1

InChI Key

UGKRVULERSDYKA-WYGKVCCSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OCC3=CC=CC=C3)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O

Origin of Product

United States

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